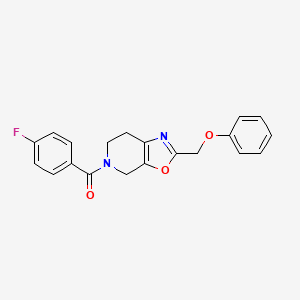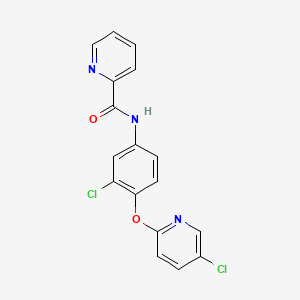
WJ460
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WJ460 is a small molecule inhibitor that targets myoferlin, a protein implicated in various cellular processes including membrane repair, vesicle trafficking, and cancer metastasis. This compound has shown promising anti-metastatic activity, particularly in breast cancer cells .
Mechanism of Action
Target of Action
WJ460, also known as 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide, primarily targets myoferlin (MYOF) . MYOF is a protein that plays a crucial role in several cellular processes, including cell migration and invasion . It is particularly relevant in the context of cancer, where it has been linked to the progression of breast cancer .
Mode of Action
This compound interacts directly with MYOF, exerting anti-metastatic activity in the nanomolar range in breast cancer cells . The inhibition of MYOF by this compound leads to a reduction in breast cancer cell invasion . This suggests that this compound may disrupt the normal function of MYOF, thereby inhibiting the processes that lead to cancer metastasis .
Biochemical Pathways
Given its target, it is likely that this compound impacts pathways related to cell migration and invasion, which are critical processes in cancer metastasis
Result of Action
The primary result of this compound’s action is a reduction in breast cancer cell invasion and metastasis . By inhibiting MYOF, this compound disrupts the processes that allow cancer cells to invade other tissues and spread throughout the body . This makes this compound a promising candidate for the treatment of metastatic cancers .
Preparation Methods
The synthesis of WJ460 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the compound through rigorous quality control measures .
Chemical Reactions Analysis
WJ460 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WJ460 has several scientific research applications:
Chemistry: this compound is used as a tool compound to study the role of myoferlin in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the mechanisms of cell invasion and metastasis.
Medicine: this compound has shown potential as a therapeutic agent in preclinical studies for the treatment of breast cancer and other myoferlin-related diseases.
Industry: The compound may be used in the development of diagnostic assays and as a lead compound for drug development
Comparison with Similar Compounds
WJ460 is unique in its specific targeting of myoferlin. Similar compounds include other myoferlin inhibitors and small molecules that target related pathways. Some of these compounds are:
E3330: An APE1 redox inhibitor that modulates cell migration and invasion in metastatic cancer.
UPGL00004: A potent allosteric and orally active glutaminase C inhibitor
This compound stands out due to its high potency and specificity in inhibiting myoferlin, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNKHFAOWELSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WJ460?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein involved in membrane fusion and repair, vesicle transport, and potentially tumor progression. [] While the exact binding mechanism remains to be fully elucidated, studies utilizing molecular docking and surface plasmon resonance techniques have shown that a derivative of this compound (E4) directly interacts with the C2D domain of MYOF. [] By inhibiting MYOF, this compound disrupts these cellular processes, leading to increased sensitivity to radiotherapy in cancer cells. [] Additionally, this compound has been shown to induce ferroptosis and mitophagy in pancreatic cancer cells. []
Q2: What is the impact of MYOF inhibition by this compound on cancer cells?
A2: Inhibition of MYOF by this compound has demonstrated significant anti-tumor effects in various cancer models. For instance, in vitro studies employing colorectal cancer cell lines (HCT116, HT29, LIM, MDST8) revealed that this compound treatment enhanced radiosensitivity across all radiation doses tested, particularly at 4 Gy. [] Furthermore, in 3D spheroid models of colorectal cancer, this compound significantly impeded tumor growth, even surpassing the efficacy of the standard-of-care drug 5-fluorouracil (5-FU). [] In pancreatic cancer cells, this compound effectively inhibited proliferation and migration. [] Additionally, in HTLV-1-infected T-cells, this compound treatment hindered infection efficiency by reducing cell adhesion and intracellular levels of the HTLV-1 envelope surface unit (SU), suggesting a role for MYOF in viral entry. []
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound analogs?
A3: Yes, research has been conducted to develop this compound analogs with improved drug-like properties. One study focused on synthesizing 1,5-diaryl-1,2,4-triazole derivatives of this compound. [] These modifications aimed to address limitations of this compound, such as poor metabolic stability and water solubility. Among the synthesized analogs, E4 exhibited promising results by directly binding to the MYOF-C2D domain and effectively inhibiting pancreatic cancer cell proliferation and migration. [] Importantly, in silico analysis indicated that E4 possessed approximately 22-fold higher water solubility compared to this compound, highlighting the successful improvement in drug-like properties. []
Q4: Has this compound been evaluated in in vivo models of cancer?
A4: While the provided abstracts do not mention specific in vivo studies using this compound, one study employed a gastric cancer organoid model to investigate the role of MYOF in oxaliplatin resistance. [] Although not directly utilizing this compound, the researchers found that knockdown or inhibition of MYOF using this compound in gastric cancer cell lines and organoids heightened sensitivity to oxaliplatin. Moreover, it reduced cell growth, spheroid/organoid formation, migration, invasion, and in vivo tumorigenesis. [] These findings suggest the potential therapeutic benefit of targeting MYOF with inhibitors like this compound in cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

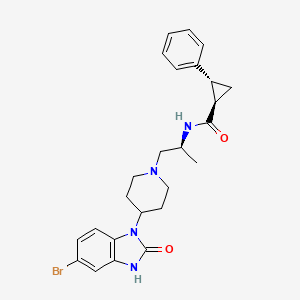

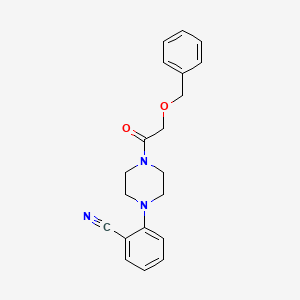
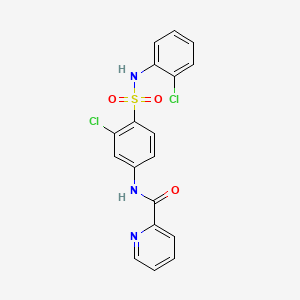
![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)


![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
